molecular formula C8H6F6N2O2 B14067633 (2,3-Bis(trifluoromethoxy)phenyl)hydrazine

(2,3-Bis(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14067633
M. Wt: 276.14 g/mol
InChI Key: DNDMJZYHJAKYTL-UHFFFAOYSA-N
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Description

Significance of Arylhydrazines in Contemporary Organic Chemistry

Arylhydrazines are a cornerstone class of compounds in modern organic chemistry, valued for their versatility as synthetic intermediates. chemimpex.com They are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. chemimpex.com The reactivity of the hydrazine (B178648) functional group allows it to participate in numerous chemical transformations, making it a valuable tool for organic chemists.

Strategic Importance of Trifluoromethoxy Substitution in Chemical Design

The introduction of trifluoromethoxy (-OCF₃) groups into organic molecules is a widely used strategy in medicinal chemistry and materials science. nih.gov This substituent can significantly alter the physicochemical properties of a parent molecule. nih.gov The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the electronic properties of a molecule. mdpi.com These characteristics are highly desirable in the design of new drugs and advanced materials. nih.govmdpi.com

Scope and Research Focus on (2,3-Bis(trifluoromethoxy)phenyl)hydrazine

Currently, there is no discernible research focus on this compound. Searches of established chemical databases and scientific literature have not yielded any specific studies detailing its synthesis, properties, or potential applications. While research exists for related compounds, such as those with single trifluoromethoxy groups or trifluoromethyl (-CF₃) substitutions, this specific isomer with two adjacent trifluoromethoxy groups remains uncharacterized in the public domain.

The lack of available information prevents a detailed discussion of its chemical properties, synthesis, or research applications. The synthesis of such a compound would likely first involve the preparation of 2,3-bis(trifluoromethoxy)aniline, followed by a diazotization reaction and subsequent reduction to form the hydrazine. However, no specific procedures for these steps for this particular substitution pattern have been documented.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F6N2O2

Molecular Weight

276.14 g/mol

IUPAC Name

[2,3-bis(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2O2/c9-7(10,11)17-5-3-1-2-4(16-15)6(5)18-8(12,13)14/h1-3,16H,15H2

InChI Key

DNDMJZYHJAKYTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)NN

Origin of Product

United States

Synthetic Methodologies for 2,3 Bis Trifluoromethoxy Phenyl Hydrazine and Its Precursors

Classical and Modified Synthesis Routes

The foundational methods for synthesizing arylhydrazines, including fluorinated derivatives like (2,3-Bis(trifluoromethoxy)phenyl)hydrazine, have long been centered on the transformation of aromatic amines. These routes are well-documented and offer reliable, albeit sometimes lengthy, pathways to the desired products.

Diazotization-Reduction Approaches to Arylhydrazines

The most conventional and widely applied method for preparing arylhydrazines is a two-step process starting from the corresponding arylamine—in this case, 2,3-Bis(trifluoromethoxy)aniline. The process involves the diazotization of the amine followed by the reduction of the resulting diazonium salt. thieme-connect.de

The initial step, diazotization, is typically performed by treating the arylamine with a source of nitrous acid, commonly sodium nitrite, in a cold, acidic aqueous solution (e.g., hydrochloric acid) to form a diazonium salt intermediate. libretexts.org Due to the inherent instability of many diazonium salts, this reaction is generally conducted at low temperatures, often between 0 and 10 °C.

The subsequent reduction of the diazonium salt is the critical step that yields the arylhydrazine. A variety of reducing agents can be employed, each with specific advantages. libretexts.org

Sulfite (B76179) Reduction: The use of sodium sulfite or sodium bisulfite is a reliable and frequently used method. thieme-connect.delibretexts.org The reaction proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the final hydrazine (B178648).

Stannous Chloride (SnCl₂): Reduction with tin(II) chloride in a highly acidic medium is another effective, well-established technique for converting diazonium salts to arylhydrazines. thieme-connect.degoogle.com

Green Chemistry Approaches: In an effort to develop more environmentally benign processes, alternative reducing agents have been explored. L-ascorbic acid (Vitamin C) has been successfully used as a heavy-metal-free reducing agent in an entirely aqueous process, offering a "greener" alternative to traditional methods that use tin or zinc. acs.org

The general reaction scheme for this approach is outlined below:

Figure 1: General Diazotization-Reduction Pathway A chemical reaction showing an aryl amine (Ar-NH2) reacting with NaNO2 and HCl to form a diazonium salt (Ar-N2+Cl-), which is then reduced by a reducing agent to form an arylhydrazine (Ar-NHNH2). (Image depicts a representative reaction)

Reducing Agent Typical Conditions Key Features
Sodium Sulfite (Na₂SO₃)Aqueous solution, often basic, followed by acid hydrolysisReliable, widely compatible with various substituents. thieme-connect.de
Stannous Chloride (SnCl₂)Concentrated HClStrong reducing agent, effective for many substrates. google.com
L-Ascorbic AcidAqueous mediumHeavy-metal-free, environmentally friendly ("green") option. acs.org

Amination and Hydrazination Protocols

While diazotization-reduction is the dominant route, direct amination or hydrazination methods represent alternative strategies, typically involving the formation of a carbon-nitrogen bond on a pre-functionalized aromatic ring. The electrophilic α-hydrazination of carbonyl compounds using dialkyl azodicarboxylates is a powerful method for creating C-N bonds, although it is more commonly applied to the synthesis of α-amino acids and related structures rather than primary arylhydrazines. zendy.io Direct C-H amination of aryl aldehyde-derived hydrazones has also been developed using visible-light photoredox catalysis, representing a newer approach to functionalizing hydrazone structures. researchgate.net However, for the primary synthesis of this compound, these methods are less direct than starting from the corresponding aniline (B41778) precursor.

Modern and Green Synthetic Strategies

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of chemical processes. These modern strategies have been successfully applied to the synthesis of phenylhydrazine (B124118) derivatives.

Microwave-Assisted Synthesis of Fluorinated Phenylhydrazine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. By using microwave irradiation, reactions can be completed in a fraction of the time and often with higher yields. nih.gov This technology is particularly beneficial for the synthesis of fluorinated compounds.

In the context of preparing hydrazine derivatives, microwave reactors can accelerate reactions such as the formation of hydrazides from esters and hydrazine hydrate (B1144303) or the cyclization of hydrazones. dpkmr.edu.inresearchgate.net For fluorination reactions specifically, microwave heating can enhance [¹⁸F]fluoride incorporation at lower temperatures and in shorter timeframes compared to conventional heating. nih.gov This efficiency is attributed to the rapid, uniform heating of the reaction mixture, which can minimize the formation of side products.

Heating Method Typical Reaction Time Typical Yield Key Advantage
Conventional HeatingSeveral hoursModerate to GoodWell-established, simple equipment.
Microwave IrradiationMinutes to 1 hourGood to ExcellentDrastic reduction in reaction time, improved yields, fewer side-products. nih.govnih.gov

Three-Component Oxidative Cyclization Pathways Utilizing Arylhydrazines

Arylhydrazines, including this compound, are not only synthetic targets but also crucial starting materials for constructing more complex molecules, particularly heterocycles. Three-component reactions are highly efficient processes where three different reactants combine in a single operation to form a product that incorporates portions of all three starting materials.

One such pathway is the base-promoted three-component cyclization for synthesizing substituted 3-aryl-5-thio-1,3,4-thiadiazole-2-thiones. researchgate.net In these reactions, an arylhydrazine serves as a key building block. Similarly, arylhydrazines can be used in intermolecular annulation reactions with reagents like carbon disulfide (CS₂) to form benzo[d]thiazole derivatives. researchgate.net These methods showcase the utility of arylhydrazines in creating structurally diverse heterocyclic compounds through atom-economical and step-efficient processes.

Continuous Flow Processes for the Synthesis of Phenylhydrazine Salts

Continuous flow chemistry, utilizing microreactors, has revolutionized the synthesis of hazardous or unstable intermediates by offering superior control over reaction parameters and enhancing safety. researchgate.net The synthesis of phenylhydrazine salts, which involves the potentially unstable diazonium salt intermediate, is an ideal candidate for this technology. google.compatsnap.com

In a continuous flow process, the three primary steps of phenylhydrazine synthesis—diazotization, reduction, and acidolysis/salt formation—are integrated into a single, uninterrupted sequence within a microreactor system. google.com Reactants are continuously pumped into the reactor, where they mix and react in precisely controlled temperature zones before the final product emerges. patsnap.com

This approach offers numerous advantages over traditional batch processing:

Enhanced Safety: Minimizes the accumulation of energetic diazonium salt intermediates. researchgate.net

Rapid Reaction Times: The total residence time in the reactor can be reduced to under 30 minutes, compared to several hours for batch reactions. google.comlookchem.com

High Purity and Yield: The precise control over temperature and mixing leads to fewer by-products, resulting in high-purity products (≥99%) and yields often exceeding 95%. google.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient thermal management, which is crucial for exothermic reactions like diazotization. researchgate.net

Parameter Batch Process Continuous Flow Process
Reaction Time Several hours to >10 hours google.com≤ 20-30 minutes google.comlookchem.com
Safety Risk of unstable intermediate accumulationInherent safety, small reaction volumes researchgate.net
Yield Typically 75-85% google.comUp to 99.5% google.com
Purity Variable, may require purificationHigh purity (≥99%), simplified purification researchgate.netgoogle.com
Process Control Limited control over exothermsPrecise control over temperature and mixing

Precursor Synthesis and Regioselective Fluorination Strategies

The synthesis of molecules like this compound is highly dependent on the ability to strategically introduce trifluoromethoxy (-OCF3) groups onto an aromatic ring. The unique electronic properties of the -OCF3 group, such as its high electronegativity and lipophilicity, make it a valuable substituent in pharmaceuticals and materials science. nih.gov Consequently, robust synthetic methods for accessing trifluoromethoxylated arenes are of paramount importance.

Synthesis of Substituted Trifluoromethoxy Arenes

Historically, the synthesis of aryl trifluoromethyl ethers has been a formidable task, often requiring harsh conditions and toxic reagents. nih.gov Over the decades, several preparative methods have been developed, each with distinct advantages and limitations.

One of the earliest methods, reported by Yagupolskii in 1955, involved a two-step process starting from electron-deficient anisoles. nih.gov The methoxy (B1213986) group was first chlorinated to a trichloromethyl ether, which was subsequently converted to the trifluoromethyl ether via a nucleophilic fluorine-for-chlorine exchange using reagents like antimony trifluoride (SbF₃). nih.govmdpi.com Another classical approach involves the deoxyfluorination of fluoroformates, which are prepared from phenols. nih.gov

Later, Hiyama developed an oxidative desulfurization-fluorination strategy. In this method, aryl dithiocarbonates (xanthogenates) are treated with a fluoride (B91410) source, such as hydrogen fluoride-pyridine, and a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), to yield the desired trifluoromethoxylated arenes. nih.gov

More contemporary methods often rely on transition metal catalysis. For instance, silver-mediated cross-coupling reactions have been developed to link functionalized aryl stannanes or aryl boronic acids with a trifluoromethoxide source. nih.gov Another significant advancement is the silver-mediated O-trifluoromethylation of unprotected phenols, which utilizes trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃) as the CF₃ source and an oxidant like Selectfluor®. nih.gov While effective, this protocol's need for a large excess of expensive reagents can limit its practicality for large-scale synthesis. nih.gov

Table 1: Selected Methodologies for the Synthesis of Trifluoromethoxy Arenes

Method Precursor Key Reagents Conditions Reference
Chlorine-Fluorine Exchange Electron-deficient Anisoles Cl₂, PCl₅; then SbF₃/SbCl₅ ~200 °C nih.govmdpi.com
Oxidative Desulfurization-Fluorination Aryl Dithiocarbonates (Xanthogenates) HF-Pyridine, DBH or NBS Not specified nih.gov
Silver-Mediated Cross-Coupling Aryl Stannanes or Boronic Acids Ag(I), Tris(dimethylamino)sulfonium trifluoromethoxide Not specified nih.gov
Silver-Mediated O-Trifluoromethylation Unprotected Phenols TMSCF₃, Selectfluor®, Ag(I) Not specified nih.gov

Novel Routes for Ortho-Trifluoromethoxylation

Achieving regioselectivity, especially directing the trifluoromethoxy group to the ortho position relative to an existing substituent, is a critical challenge. Traditional methods often yield mixtures of isomers. nih.gov To overcome this, novel strategies have been developed that provide precise control over the position of trifluoromethoxylation.

A highly successful and innovative strategy for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration. nih.gov This protocol is noted for being operationally simple, utilizing bench-stable reagents, demonstrating high functional-group tolerance, and being suitable for gram-scale synthesis. nih.gov

The process begins with the preparation of an N-aryl-N-hydroxyacetamide precursor. nih.gov This precursor is then treated with an electrophilic trifluoromethylating agent, such as a Togni reagent, which installs the -OCF₃ group on the nitrogen atom. nih.gov The resulting intermediate, an N-(trifluoromethoxy)acetamido derivative, undergoes a thermal rearrangement where the -OCF₃ group migrates specifically to the ortho-position of the aromatic ring. nih.govnih.gov The proposed mechanism for this migration involves a heterolytic cleavage of the N-OCF₃ bond, which forms a nitrenium ion and a trifluoromethoxide. These species then recombine to form the final ortho-substituted product. nih.gov This method provides a reliable pathway to a wide array of ortho-OCF₃ aniline derivatives, which are valuable building blocks for more complex molecules like this compound. nih.govnih.gov

Other modern approaches include directing-group-assisted intermolecular C-H trifluoromethoxylation. rsc.org This method uses a directing group on the arene to guide the -OCF₃ group to a specific C-H bond, offering another route to regioselectively substituted products. rsc.org Furthermore, catalytic methods for direct C-H trifluoromethoxylation of arenes and heteroarenes have been developed, although these can sometimes lead to mixtures of regioisomers. nih.gov

Table 2: OCF₃ Migration for Synthesis of Ortho-Trifluoromethoxylated Anilines

Substrate Reagents Conditions Product Yield Reference
Methyl 4-(N-hydroxyacetamido)benzoate 1. Togni Reagent II, Cs₂CO₃, CHCl₃ 1. Room Temp. Methyl 4-acetamido-3-(trifluoromethoxy)benzoate 95% (Step 1) nih.gov
2. MeNO₂ 2. 120 °C Not specified for Step 2 nih.gov
N-Aryl-N-hydroxylamine derivatives Electrophilic trifluoromethylating agent O-Trifluoromethylation N-Aryl-N-(trifluoromethoxy)amine intermediate High tolerance nih.gov

Chemical Reactivity and Transformation Pathways of 2,3 Bis Trifluoromethoxy Phenyl Hydrazine

Electrophilic and Nucleophilic Substitution Reactions

Reactivity at the Aryl Ring System

The benzene (B151609) ring of (2,3-Bis(trifluoromethoxy)phenyl)hydrazine is heavily influenced by the presence of two trifluoromethoxy (-OCF₃) groups. The -OCF₃ group is known to be powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through both inductive and resonance effects. This has a profound impact on the reactivity of the aryl ring.

Electrophilic Aromatic Substitution: The strong deactivating nature of the two -OCF₃ groups significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene or simple phenylhydrazine (B124118). youtube.comlibretexts.orgwikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh reaction conditions and are expected to proceed slowly, if at all. uomustansiriyah.edu.iq Should substitution occur, the directing effect of the substituents would need to be considered. Both the -OCF₃ groups and the -NHNH₂ group have established directing properties. However, the combined deactivating effect of the two -OCF₃ groups would likely dominate, directing incoming electrophiles to the positions meta to them (positions 5 and 6), although the ortho, para-directing influence of the hydrazine (B178648) group would compete with this. libretexts.org

Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution (SNAr) requires the presence of strong electron-withdrawing groups and a suitable leaving group on the aromatic ring. nih.gov While the -OCF₃ groups are strongly electron-withdrawing, they are not typically considered good leaving groups. Therefore, direct nucleophilic substitution on the aryl ring of this compound is considered unlikely under standard conditions, unless a different leaving group (like a halogen) is also present on the ring. nih.govmdpi.com

Transformations of the Hydrazine Moiety

The hydrazine group (-NHNH₂) is the primary center of nucleophilicity and is expected to undergo a variety of characteristic transformations.

Oxidation: Phenylhydrazines can be oxidized to form various products, including phenyldiazene (B1210812) and, under certain conditions, can generate radical species. nih.gov This reactivity is fundamental to many of its synthetic applications.

Acylation and Sulfonylation: The nitrogen atoms of the hydrazine can react with acylating or sulfonylating agents to form the corresponding substituted hydrazides.

Hydrazone Formation: As a potent nucleophile, the terminal nitrogen of the hydrazine moiety readily reacts with the carbonyl group of aldehydes and ketones in a condensation reaction to form stable hydrazones. who.int This is often the initial step in subsequent cyclization reactions for synthesizing heterocyclic compounds. nih.govbeilstein-journals.org

Cyclocondensation and Heterocyclic Annulation Reactions

The bifunctional nature of the hydrazine group makes it an excellent building block for the synthesis of nitrogen-containing heterocycles. researchgate.net

Formation of Pyrazole (B372694) Derivatives

The most prominent reaction of phenylhydrazines is their use in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with diverse applications. nih.govorganic-chemistry.org

Knorr Pyrazole Synthesis Modifications with Phenylhydrazine

The Knorr pyrazole synthesis is a classical and highly versatile method for preparing pyrazoles, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.comslideshare.netslideshare.net The reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound would be expected to follow this pathway. The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. rsc.org

A key consideration in the reaction with an unsymmetrical diketone is regioselectivity—that is, which nitrogen atom of the hydrazine attacks which carbonyl group. This outcome is influenced by factors such as the steric and electronic properties of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH). rsc.orgresearchgate.net The strong electron-withdrawing nature of the 2,3-bis(trifluoromethoxy)phenyl group would decrease the nucleophilicity of the adjacent nitrogen atom (N-1), potentially favoring initial attack by the more nucleophilic terminal nitrogen (N-2).

Reactions with 1,3-Diketones and Carbonyl Compounds

The reaction between this compound and various 1,3-dicarbonyl compounds, including β-diketones and β-ketoesters, is the most predictable pathway for this compound. researchgate.netresearchgate.net This cyclocondensation reaction is a robust method for creating a wide array of substituted pyrazoles. organic-chemistry.org

The general reaction is illustrated below: this compound + R¹-CO-CH₂-CO-R² → 1-(2,3-Bis(trifluoromethoxy)phenyl)-substituted pyrazole + 2 H₂O

The specific structure of the resulting pyrazole regioisomers would depend on the relative reactivity of the two carbonyl groups in the dicarbonyl compound. For instance, in reactions with β-ketoesters (where R² is an alkoxy group), the ketone carbonyl is generally more reactive towards the initial nucleophilic attack by the hydrazine than the ester carbonyl. researchgate.net

Below is a hypothetical data table illustrating the expected products from the reaction of this compound with common 1,3-dicarbonyl compounds, based on established reactivity patterns.

1,3-Dicarbonyl CompoundExpected Pyrazole Product(s)
AcetylacetoneCH₃CH₃1-(2,3-Bis(trifluoromethoxy)phenyl)-3,5-dimethyl-1H-pyrazole
Ethyl acetoacetateCH₃OEt1-(2,3-Bis(trifluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
BenzoylacetonePhCH₃Mixture of 1-(2,3-Bis(trifluoromethoxy)phenyl)-5-methyl-3-phenyl-1H-pyrazole and 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-methyl-5-phenyl-1H-pyrazole
DibenzoylmethanePhPh1-(2,3-Bis(trifluoromethoxy)phenyl)-3,5-diphenyl-1H-pyrazole

Note: This table is predictive and not based on published experimental results for this compound.

Divergent Cycloadditions with Trifluoromethylated Enynes

Cycloaddition reactions involving arylhydrazines are powerful methods for constructing complex heterocyclic scaffolds. When reacting with trifluoromethylated enynes, this compound can exhibit divergent reactivity, where the reaction outcome is dictated by carefully controlled conditions, leading to different structural isomers. nih.govrsc.orgnih.gov The term "divergent synthesis" refers to a strategy where a single set of starting materials can be directed to produce structurally different products by modifying reaction parameters such as solvents or catalysts. rsc.orgnih.gov

In the context of trifluoromethylated enynes reacting with nucleophiles, the choice of solvent can be a critical factor in determining the reaction pathway. For instance, reactions of 2-trifluoromethyl-1,3-conjugated enynes with diazo compounds have shown that polar solvents like N,N-dimethylacetamide (DMAc) favor a [3+2] cycloaddition to yield pyrazolines. rsc.orgrsc.org In contrast, less polar solvents such as 1,2-dichloroethane (B1671644) (DCE) can promote a [2+1] cycloaddition, resulting in cyclopropane (B1198618) derivatives. rsc.orgrsc.org

While specific studies on this compound with trifluoromethylated enynes are not extensively documented, its behavior can be inferred from established principles. The hydrazine can act as a 1,3-dipole precursor for [3+2] cycloadditions, leading to trifluoromethylated pyrazoline derivatives. beilstein-journals.org The electron-withdrawing nature of the two trifluoromethoxy substituents on the phenyl ring would modulate the nucleophilicity of the hydrazine and the electronic properties of any in-situ generated intermediates, thereby influencing the regioselectivity and rate of the cycloaddition. beilstein-journals.orgnih.gov The reaction pathway could potentially be steered towards different cycloadducts by tuning solvent polarity and catalyst systems, embodying the principles of divergent synthesis. rsc.orgrsc.org

Table 1: Potential Divergent Cycloaddition Pathways

Reactant Reagent Conditions Potential Product Type
This compound β-CF3-1,3-Enyne Polar Solvent (e.g., DMAc) Trifluoromethylated Pyrazoline ([3+2] adduct)
This compound β-CF3-1,3-Enyne Non-polar Solvent (e.g., DCE) Trifluoromethylated Cyclopropyl Hydrazine derivative ([2+1] adduct)
This compound Trifluoroacetonitrile Base (e.g., NEt3) Trifluoromethylated Triazole ([3+2] adduct)

Synthesis of Pyrazolidines and Pyrazolines from Hydrazine Derivatives

Arylhydrazines are fundamental building blocks for the synthesis of five-membered nitrogen-containing heterocycles such as pyrazolidines (tetrahydropyrazoles) and pyrazolines (dihydropyrazoles). csic.esresearchgate.net this compound serves as a valuable precursor for introducing the 2,3-bis(trifluoromethoxy)phenyl moiety into these structures.

Pyrazoline Synthesis: The most common route to 2-pyrazolines involves the condensation reaction of an arylhydrazine with an α,β-unsaturated aldehyde or ketone (chalcones). researchgate.netthepharmajournal.comcore.ac.uk The reaction is typically carried out in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid. thepharmajournal.comdergipark.org.trresearchgate.net The process begins with a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. dergipark.org.tr Using this compound in this reaction leads to the formation of 1-(2,3-bis(trifluoromethoxy)phenyl)-substituted pyrazolines.

Pyrazolidine Synthesis: Pyrazolidines, the fully saturated analogues of pyrazoles, can be synthesized from hydrazines and a three-carbon electrophile. A classic method involves the reaction of a hydrazine with a 1,3-dihalopropane. csic.es This reaction proceeds via a double nucleophilic substitution, where both nitrogen atoms of the hydrazine displace the halides to form the saturated five-membered ring. While this is a foundational method, other routes include the [3+2] cycloaddition of trifluoroacetaldehyde (B10831) hydrazones with certain alkenes like maleates, which can yield highly substituted pyrazolidines. beilstein-journals.orgresearchgate.net

Table 2: Synthesis of Pyrazoline and Pyrazolidine Derivatives

Hydrazine Derivative Reagent Product Class
This compound Chalcone (Ar-CH=CH-CO-Ar') Pyrazoline
This compound 1,3-Dibromopropane Pyrazolidine
This compound Acrylonitrile Pyrazolidine
This compound Dimethyl maleate Pyrazolidine

Applications in Indole (B1671886) Synthesis

The Fischer indole synthesis is a preeminent and versatile method for constructing the indole nucleus, a core structure in many pharmaceuticals and natural products. nih.gov This reaction utilizes a (substituted) phenylhydrazine and an aldehyde or ketone as starting materials, which cyclize under acidic conditions. wikipedia.orgnih.gov this compound is an ideal substrate for creating indoles bearing the unique 4,5-bis(trifluoromethoxy) substitution pattern.

The mechanism proceeds through several key steps: wikipedia.orgnih.govalfa-chemistry.com

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate. alfa-chemistry.com

Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine'). wikipedia.orgalfa-chemistry.com

odu.eduodu.edu-Sigmatropic Rearrangement: Under acid catalysis, the protonated enamine undergoes an irreversible odu.eduodu.edu-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond. nih.gov

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring (an aminal). wikipedia.org

Elimination: Finally, the elimination of ammonia (B1221849) from the aminal under acidic conditions leads to the formation of the stable, aromatic indole ring. wikipedia.orgnih.gov

The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgthermofisher.com The choice of the carbonyl partner determines the substitution pattern at positions 2 and 3 of the final indole product.

Table 3: Fischer Indole Synthesis with this compound

Carbonyl Compound Resulting Indole Product
Acetone 4,5-Bis(trifluoromethoxy)-2-methylindole
Pyruvic acid 4,5-Bis(trifluoromethoxy)indole-2-carboxylic acid
Cyclohexanone 7,8-Bis(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole
Acetophenone 4,5-Bis(trifluoromethoxy)-2-phenylindole

Redox Chemistry and Coupled Reactions

The hydrazine functional group is redox-active and can undergo both oxidation and reduction, providing pathways to diverse molecular structures.

Oxidative Transformations of Arylhydrazines

The oxidation of arylhydrazines like this compound can lead to several important classes of compounds, depending on the oxidant and reaction conditions.

A common transformation is the oxidation to aryl diazenes. odu.eduorganic-chemistry.org A sustainable method for this conversion employs Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), a metal-free and recyclable oxoammonium reagent. odu.eduorganic-chemistry.orgnih.gov This reaction proceeds at room temperature via a polar hydride transfer mechanism. organic-chemistry.orgnih.govdigitellinc.com The electron-withdrawing trifluoromethoxy groups on the phenyl ring of this compound would be expected to slow the rate of oxidation compared to electron-rich arylhydrazines. organic-chemistry.org

Alternatively, oxidation with milder reagents like silver(I) oxide (Ag₂O) can generate aryl radicals. wikipedia.orgyoutube.com In the absence of trapping agents, these radicals can dimerize or react with the solvent. This method is often used for phenylation reactions. Silver oxide is a mild oxidizing agent that can, for example, convert aldehydes to carboxylic acids. wikipedia.org Fétizon's reagent, which is silver(I) carbonate on celite, is another mild oxidant used for converting alcohols to aldehydes or ketones. wikipedia.org The oxidation of hydrazines with silver compounds can also be used for their quantitative determination. researchgate.net Photocatalytic oxidation of hydrazines has also been explored using silver species in conjunction with organic semiconductor bilayers. nih.gov

Reductive Pathways to Corresponding Amines

The reductive cleavage of the N-N bond in arylhydrazines is a straightforward and widely used method for the synthesis of the corresponding primary aromatic amines. rsc.orglookchem.com This transformation converts this compound into 2,3-bis(trifluoromethoxy)aniline, a valuable synthetic intermediate.

Several reagents are effective for this reduction. A notable method involves the use of aqueous titanium(III) trichloride (B1173362) (TiCl₃). rsc.orglookchem.comacsgcipr.org This commercially available and inexpensive reagent efficiently cleaves the N-N bond under a range of pH conditions, from acidic to basic. lookchem.comresearchgate.net The reaction is typically carried out by refluxing the hydrazine with a stoichiometric excess of TiCl₃ (often a 4:1 molar ratio) in a solvent mixture like ethanol/water under an inert atmosphere. lookchem.com This method is compatible with various functional groups, making it a robust choice for complex molecules. rsc.orgresearchgate.net

Another common and powerful method for N-N bond cleavage is catalytic hydrogenation. acsgcipr.orgrsc.orgu-tokyo.ac.jp This involves treating the hydrazine with molecular hydrogen (H₂) in the presence of a metal catalyst. Typical catalysts include Raney Nickel (Ra-Ni), Platinum(IV) oxide (PtO₂), or Palladium on carbon (Pd/C). acs.org The reaction conditions can be tuned but often involve moderate to high pressures of hydrogen. This method is highly effective but may also reduce other susceptible functional groups within the molecule, such as alkenes or nitro groups, requiring careful consideration of chemoselectivity. u-tokyo.ac.jp

Role of 2,3 Bis Trifluoromethoxy Phenyl Hydrazine As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules in Chemical Research

One of the most significant roles of substituted phenylhydrazines is as a key precursor in the Fischer indole (B1671886) synthesis, a robust and widely used method for constructing the indole nucleus. wikipedia.orgnih.gov This reaction, discovered in 1883, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. thermofisher.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield the aromatic indole ring system. nih.gov

(2,3-Bis(trifluoromethoxy)phenyl)hydrazine serves as a direct precursor for indoles specifically substituted with 4,5-bis(trifluoromethoxy) groups. By selecting the appropriate carbonyl partner (aldehyde or ketone), chemists can construct a wide array of complex indole-based molecules, including analogs of naturally occurring alkaloids and novel pharmaceutical candidates. rsc.orgijarsct.co.in The substituents on the phenylhydrazine ring are reliably incorporated into the benzene (B151609) portion of the resulting indole, making this method a predictable way to synthesize highly functionalized indoles. nih.gov

Reactant 1Reactant 2 (Ketone)Product (Indole Derivative)Reaction Type
This compoundAcetone4,5-Bis(trifluoromethoxy)-2,3-dimethyl-3H-indoleFischer Indole Synthesis
This compoundCyclohexanone7,8-Bis(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazoleFischer Indole Synthesis

Building Block in Advanced Heterocyclic Chemistry

Beyond indoles, this compound is a fundamental building block for a variety of other heterocyclic systems. Its bifunctional nature, containing both a nucleophilic hydrazine (B178648) moiety and a pre-functionalized aromatic ring, allows it to participate in various cyclocondensation reactions.

A primary application is in the synthesis of pyrazoles, a class of five-membered heterocycles prevalent in many biologically active compounds. In reactions such as the Knorr pyrazole (B372694) synthesis, a hydrazine derivative is condensed with a 1,3-dicarbonyl compound. mdpi.comnih.gov this compound can be employed in this manner to produce 1-phenylpyrazole (B75819) derivatives where the phenyl ring is substituted with the 2,3-bis(trifluoromethoxy) pattern. This provides a direct route to novel pyrazole-based compounds for screening in drug discovery programs. ekb.eg

Reactant 1Reactant 2 (1,3-Dicarbonyl)Product (Pyrazole Derivative)Reaction Type
This compoundAcetylacetone1-[2,3-Bis(trifluoromethoxy)phenyl]-3,5-dimethyl-1H-pyrazoleKnorr Pyrazole Synthesis
This compoundDibenzoylmethane1-[2,3-Bis(trifluoromethoxy)phenyl]-3,5-diphenyl-1H-pyrazoleKnorr Pyrazole Synthesis

Furthermore, hydrazine derivatives are crucial intermediates in the synthesis of pyridazinones, which are six-membered heterocyclic structures containing two adjacent nitrogen atoms. nih.gov These scaffolds are found in a range of pharmacologically active agents. Synthetic routes to pyridazinones often involve the reaction of a hydrazine with a γ-ketoacid or a related precursor, leading to the formation of the heterocyclic ring. mdpi.com

Application in the Construction of Diverse Molecular Architectures

The utility of this compound extends to the systematic construction of diverse molecular architectures for chemical research. Its role as a building block allows for the precise and predictable installation of the 2,3-bis(trifluoromethoxy)phenyl motif onto various scaffolds. nih.gov This capability is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its biological activity.

By employing foundational reactions like the Fischer indole synthesis and pyrazole synthesis, libraries of compounds can be generated where the core heterocyclic structure is varied (e.g., indole, pyrazole, carbazole) while the 2,3-bis(trifluoromethoxy)phenyl group remains constant. ekb.egresearchgate.net This approach enables a thorough exploration of the chemical space around these "privileged" heterocyclic scaffolds, facilitating the discovery of new therapeutic agents.

Contributions to Fluoroorganic Synthesis

The primary contribution of this compound to fluoroorganic synthesis lies in its function as a carrier of the trifluoromethoxy (-OCF3) group. The -OCF3 group has gained significant attention in medicinal and agricultural chemistry due to its unique combination of properties. nih.gov It is highly lipophilic (Hansch lipophilicity parameter, π = +1.04) and possesses a strong electron-withdrawing nature, yet it is metabolically very stable. nih.govmdpi.com

Incorporating -OCF3 groups into drug candidates can enhance membrane permeability, improve binding affinity to biological targets, and block metabolic degradation, thereby increasing the compound's bioavailability and in vivo half-life. mdpi.com this compound provides a direct and efficient method for introducing two of these valuable functional groups into a target molecule. Its use in the synthesis of fluorinated indoles, pyrazoles, and other heterocycles is a key strategy for accessing novel fluoroorganic compounds with potentially superior pharmacological profiles. nih.govmdpi.com

Mechanistic Investigations and Kinetic Studies of Reactions Involving 2,3 Bis Trifluoromethoxy Phenyl Hydrazine

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For substituted hydrazines like (2,3-Bis(trifluoromethoxy)phenyl)hydrazine, a primary reaction pathway is the condensation with 1,3-dicarbonyl compounds to form pyrazoles.

Identification of Key Intermediates (e.g., in Pyrazole (B372694) Synthesis)

The synthesis of pyrazoles from hydrazines and 1,3-diketones, known as the Knorr pyrazole synthesis, proceeds through several key intermediates. iscre28.orgrsc.org While direct evidence for this compound is not available, the mechanism is expected to follow a similar course.

The reaction typically initiates with the nucleophilic attack of the hydrazine (B178648) on one of the carbonyl groups of the diketone. Studies on the reaction of phenylhydrazine (B124118) with various diketones have identified hydroxylpyrazolidine and hydrazone intermediates through methods like HPLC-MS. rsc.org For instance, in the reaction between phenylhydrazine and acetylacetone, a hydroxylpyrazolidine intermediate (3a) and a di-addition intermediate (5a) were detected. rsc.org The formation of these intermediates is influenced by steric effects. rsc.org It is proposed that only the Z-form of the initial hydrazone intermediate can proceed to the ring-closed intermediates that ultimately lead to the pyrazole product. rsc.org

Table 1: Potential Intermediates in the Reaction of this compound with a Symmetrical 1,3-Diketone

Intermediate Type General Structure Role in Mechanism
Hydrazone R-C(=N-NH-Ar)-CH₂-C(=O)-R Initial product of condensation. Exists in E/Z forms. rsc.org
Hydroxylpyrazolidine Cyclic hemiaminal Result of intramolecular cyclization of the hydrazone. rsc.org

Ar represents the (2,3-Bis(trifluoromethoxy)phenyl) group.

Pathway Analysis of Complex Transformations

The transformation of hydrazines into more complex heterocyclic systems often involves multiple competing pathways. Kinetic studies coupled with spectroscopic data have revealed that the Knorr pyrazole synthesis is more complex than a simple condensation-cyclization sequence, potentially involving autocatalysis and unexpected intermediates. rsc.org For example, two competing reaction networks for the Knorr synthesis have been proposed, differing in the final aromatization steps. iscre28.org One model suggests product- and diketone-catalyzed aromatization, while another proposes hydrazine-catalyzed steps. iscre28.org

In other complex transformations involving hydrazine derivatives, such as the formation of tetraazafluoranthen-3(2H)-ones, intermediates have been isolated to unambiguously prove the reaction pathway, which involves two distinct hydrazinolysis–cyclization reactions. mdpi.com Similarly, the synthesis of 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles proceeds through trifluoromethylated amidrazone intermediates, which undergo a nucleophilic intramolecular cyclization. organic-chemistry.org These examples underscore the importance of identifying stable intermediates to map the reaction pathway accurately.

Kinetic Profiling and Reaction Rate Determination

Kinetic studies are crucial for understanding reaction rates and optimizing conditions. For the Knorr pyrazole synthesis, transient flow experimentation has been a powerful tool for acquiring high-throughput kinetic data. iscre28.orgrsc.org Previous studies on the reaction between arylhydrazines and trifluoromethyl-substituted diketones indicated that the reaction is first order in both reactants at pH > 1.6. rsc.org

However, more recent and detailed investigations using transient flow methods have shown that this simple rate law is not always sufficient to describe the reaction, suggesting more complex kinetics involving phenomena like autocatalysis. rsc.org By fitting time-series data to proposed reaction networks, kinetic constants for individual steps can be estimated, leading to the development of robust microkinetic models. iscre28.orgrsc.org Such models can then describe the influence of parameters like reactant ratios on the product formation rate. iscre28.org

Table 2: Factors Influencing Reaction Kinetics in Pyrazole Synthesis

Factor Observation Reference
pH Reaction order depends on pH; first order in both reactants at pH > 1.6 for specific substrates. rsc.org
Reactant Stoichiometry Complex relationship observed, deviating from simple rate laws, suggesting autocatalysis. rsc.org
Substituents Steric and electronic properties of substituents on both hydrazine and diketone affect rates. rsc.orgmdpi.com

Influence of Substituents on Reactivity and Selectivity

The substituents on both the phenylhydrazine and the dicarbonyl compound significantly impact the reaction's reactivity and regioselectivity. The two trifluoromethoxy groups on the this compound ring are strong electron-withdrawing groups. This electronic effect would decrease the nucleophilicity of the hydrazine nitrogens compared to unsubstituted phenylhydrazine, likely slowing down the initial nucleophilic attack on the carbonyl group.

In reactions with unsymmetrical 1,3-diketones, the substituents on the hydrazine can influence the regioselectivity of the final pyrazole product. nih.gov For example, when an aryl group is substituted on one of the hydrazine nitrogens, the less sterically hindered and more nucleophilic NH₂ group typically initiates the attack. nih.gov

Furthermore, studies on other classes of compounds have consistently shown that hydrophobic and electron-withdrawing substituents, such as trifluoromethyl groups, can significantly alter biological activity and chemical reactivity. mdpi.com For instance, in a series of pyrazole derivatives, hydrophobic substituents on the phenyl ring were found to increase antibacterial activity. mdpi.com The trifluoromethoxy groups in this compound would impart significant lipophilicity to the resulting products, a factor that could be critical in applications like medicinal chemistry. The electronic effects of substituents are also key in other cyclization reactions, such as those used to synthesize 1,2,4-triazoles, where they influence the yield of the final product. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 2,3 Bis Trifluoromethoxy Phenyl Hydrazine and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of (2,3-bis(trifluoromethoxy)phenyl)hydrazine and its reaction products. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, detailed information about the molecular framework and the electronic environment of the nuclei can be obtained.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazine (B178648) (-NHNH₂) protons. The aromatic region would display a complex splitting pattern due to the three adjacent protons on the substituted phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two trifluoromethoxy groups. The protons of the hydrazine moiety would appear as broad signals, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the six carbons of the aromatic ring and the carbons of the trifluoromethoxy groups. The carbons attached to the trifluoromethoxy groups will show characteristic quartets due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. A single, sharp signal would be expected for the six equivalent fluorine atoms of the two trifluoromethoxy groups, confirming their presence and electronic environment.

In mechanistic studies of reactions involving this compound, NMR is used to track the disappearance of starting materials and the appearance of products, allowing for the identification of intermediates if they are present in sufficient concentration and have a sufficient lifetime. For instance, in condensation reactions, the disappearance of the -NH₂ signal and the appearance of a new N-H or C-H signal can be monitored. rsc.org

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H (Aromatic) 7.0 - 7.5 Multiplet
¹H (-NH) ~5.0 (broad) Singlet
¹H (-NH₂) ~3.7 (broad) Singlet
¹³C (C-N) ~145 Singlet
¹³C (C-OCF₃) ~140 (quartet) Quartet
¹³C (Aromatic) 115 - 130 Multiplets
¹³C (CF₃) ~120 (quartet) Quartet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

N-H Stretching: The hydrazine moiety will give rise to characteristic stretching vibrations in the 3200-3400 cm⁻¹ region. Primary amines (-NH₂) typically show two bands in this region, corresponding to symmetric and asymmetric stretching. researchgate.net

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring. youtube.com

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. youtube.com

C-O Stretching: Strong absorptions corresponding to the C-O-C ether linkage of the trifluoromethoxy group are anticipated around 1250-1050 cm⁻¹.

C-F Stretching: Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethoxy groups are expected in the 1100-1300 cm⁻¹ region.

When this compound undergoes reaction, for example, to form a hydrazone, the disappearance of the N-H stretching bands of the primary amine and the appearance of a C=N stretching vibration (typically around 1600-1650 cm⁻¹) can be clearly observed in the IR spectrum. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (hydrazine) 3200 - 3400 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-O Stretch (aryl ether) 1200 - 1280 Strong

Mass Spectrometry (MS) for Product and Intermediate Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and for identifying its reaction products and transient intermediates.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern provides structural information. Key expected fragmentations for this compound would include:

Loss of the hydrazine moiety (-N₂H₃) or ammonia (B1221849) (-NH₂).

Cleavage of the C-O bond, leading to the loss of a trifluoromethoxy radical (·OCF₃) or a trifluoromethyl radical (·CF₃).

Fragmentation of the aromatic ring.

When analyzing reaction mixtures, MS can identify the molecular weights of various products, byproducts, and, in some cases, short-lived intermediates, thereby offering crucial insights into the reaction mechanism.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Identity
276 [M]⁺
245 [M - N₂H₃]⁺
191 [M - OCF₃]⁺
177 [C₇H₄F₃O₂N]⁺

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like phenylhydrazines. google.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable for determining the purity of this compound. ijcpa.in The retention time of the compound is a characteristic property under specific chromatographic conditions. By coupling HPLC with a UV detector, the compound can be quantified, and its purity can be assessed by observing the presence of any other peaks. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): While direct GC analysis of polar compounds like hydrazines can be challenging due to their low volatility and potential for thermal degradation, it can be a powerful tool, especially when coupled with mass spectrometry for peak identification. researchgate.net Often, derivatization is employed to convert the polar hydrazine into a more volatile and thermally stable derivative prior to GC analysis. researchgate.net GC-MS is particularly useful for analyzing the products of reactions where more volatile compounds are formed.

These chromatographic methods are crucial in monitoring the progress of a reaction by quantifying the consumption of reactants and the formation of products over time.

Electrochemical Studies (e.g., Voltammetry) for Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. Hydrazines are known to be electrochemically active and can undergo oxidation. nanochemres.org

In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. For this compound, an anodic peak corresponding to its oxidation would be expected. The potential at which this peak occurs provides information about the ease of oxidation.

The presence of two strongly electron-withdrawing trifluoromethoxy groups on the phenyl ring is expected to make the oxidation of the hydrazine moiety more difficult compared to unsubstituted phenylhydrazine (B124118). This would result in the oxidation peak appearing at a more positive potential. dtu.dk The characteristics of the voltammetric waves (e.g., peak potential, peak current, and reversibility) can provide insights into the kinetics and mechanism of the electron transfer process. analis.com.myresearchgate.net Such studies are valuable for understanding its behavior in redox reactions and for potential applications in electrocatalysis or as a redox mediator. nanochemres.orgsemanticscholar.org

Theoretical and Computational Chemistry Studies on 2,3 Bis Trifluoromethoxy Phenyl Hydrazine

Electronic Structure and Reactivity Predictions

No specific studies detailing the electronic structure or predicting the reactivity of (2,3-Bis(trifluoromethoxy)phenyl)hydrazine are currently available. Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis. These calculations would provide insight into the molecule's kinetic stability, regions susceptible to electrophilic or nucleophilic attack, and the nature of intramolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

There is no published research on the reaction pathway modeling or transition state analysis for reactions involving this compound. For instance, while the Knorr pyrazole (B372694) synthesis is a well-known reaction involving phenylhydrazine (B124118) derivatives, the specific kinetics, mechanisms, and transition state structures for this substrate have not been computationally modeled. rsc.org Such studies are essential for understanding reaction mechanisms, predicting product formation, and optimizing synthetic conditions.

Quantum Chemical Calculations for Mechanistic Insights

No quantum chemical calculations aimed at providing mechanistic insights into the reactions or properties of this compound have been reported. These computational methods are powerful tools for elucidating complex reaction mechanisms, characterizing intermediates, and calculating activation energies, thereby complementing experimental findings. nih.govepstem.net The absence of such data for this specific compound means that its chemical behavior can only be inferred from related, but not identical, molecular systems.

Catalytic Applications and Ligand Design Incorporating Bis Trifluoromethoxy Phenyl Moieties

Organocatalysis with Structurally Related Thiourea (B124793) Derivatives

While direct organocatalytic applications of (2,3-Bis(trifluoromethoxy)phenyl)hydrazine are emerging, the utility of its core structural elements can be inferred from the extensive development of thiourea derivatives bearing fluorinated aryl groups. Thiourea organocatalysts function primarily as hydrogen-bond donors, activating electrophiles and stabilizing anionic intermediates and transition states. The acidity of the N-H protons and, consequently, the catalytic activity, is significantly enhanced by electron-withdrawing substituents on the aryl rings.

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea, is a prominent example that showcases the power of this molecular design. rsc.orgresearchgate.net Its 3,5-bis(trifluoromethyl)phenyl groups render the thiourea N-H protons highly acidic, enabling it to catalyze a wide array of reactions through double hydrogen bonding. rsc.orgbris.ac.uk This motif has become ubiquitous in the design of H-bond catalysts. researchgate.net Thiourea derivatives are versatile and have been successfully employed in key organic transformations such as Diels-Alder cycloadditions and Friedel-Crafts alkylations. researchgate.net The proven success of the bis(trifluoromethyl)phenyl moiety suggests that thioureas derived from this compound would also exhibit potent catalytic activity, with the -OCF₃ groups providing a distinct electronic and steric profile compared to -CF₃ groups.

Table 1: Representative Reactions Catalyzed by Fluorinated Aryl Thiourea Derivatives

Reaction TypeCatalyst MotifRole of CatalystTypical Substrates
Michael AdditionN,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaActivation of nitro-olefin, stabilization of enolate intermediate1,3-Dicarbonyl compounds, trans-β-nitrostyrenes
Diels-Alder CycloadditionN,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaActivation of dienophile through hydrogen bondingDienes, α,β-unsaturated ketones
Friedel-Crafts AlkylationN,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaActivation of imines or other electrophilesIndoles, pyrroles, activated electrophiles
Aza-Henry ReactionChiral bifunctional thioureasActivation of nitroalkane and imineNitroalkanes, N-Boc imines

Metal-Free Catalysis in N-Heterocyclic Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Recent advancements have focused on developing metal-free catalytic methods to construct these valuable frameworks, offering advantages in terms of cost, sustainability, and reduced metal contamination in final products. rsc.orgrsc.org Hydrazine (B178648) derivatives are crucial building blocks in many of these syntheses. For instance, phenylhydrazine (B124118) is a key reactant in the multi-step synthesis of sulfonohydrazide-substituted indazoles, which are important N-heterocyclic scaffolds. nih.gov

Metal-free approaches for N-heterocycle synthesis are diverse and include multi-component reactions (MCRs), cycloadditions, and electrochemical C-H aminations. rsc.orgfrontiersin.org These reactions often proceed through intermediates where the electronic nature of the substituents plays a critical role. The use of a highly functionalized precursor like this compound could provide a direct route to N-heterocycles with unique properties. The strong electron-withdrawing -OCF₃ groups can influence the regioselectivity of cyclization reactions and enhance the stability of the resulting heterocyclic products. The development of metal-free catalytic systems compatible with various functional groups allows for the synthesis of a wide range of N-heterocycles, including pyrroles, pyridines, quinolines, and pyrazines. rsc.orgresearchgate.net

Table 2: Selected Metal-Free Strategies for N-Heterocycle Synthesis

Synthetic StrategyCatalyst/ReagentTarget HeterocyclePotential Role of Hydrazine Scaffold
[3+2] CycloadditionSuperbase (e.g., tBuOK)PyrrolesAs a nitrogen-containing component or precursor
Intramolecular C-H AminationElectrochemical oxidationBenzimidazolesPrecursor for the amine component
Multi-Component Reaction (MCR)Organocatalyst (e.g., Piperidine)ChromenopyrrolesAs one of the core building blocks
Frustrated Lewis Pair (FLP) HydrogenationB(C₆F₅)₃Reduced N-heterocycles (e.g., Piperidines)Substrate for metal-free reduction

Influence of Fluorinated Aryl Groups on Catalyst Performance and Selectivity

The incorporation of fluorine or fluorine-containing groups into catalyst structures is a powerful strategy for modulating their performance. mdpi.com Fluorinated substituents, particularly trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), exert strong electronic and steric effects that can dramatically alter a catalyst's activity, stability, and selectivity. researchgate.netacs.org

The primary influence of these groups is their potent, electron-withdrawing inductive effect, which can enhance the Lewis acidity of a metal center or the Brønsted acidity of a proton donor (like in thiourea catalysts). This heightened acidity generally leads to increased catalytic activity. Furthermore, fluorination can enhance the metabolic stability and lipophilicity of a catalyst, which is particularly advantageous in biochemical applications. mdpi.comacs.org In some cases, the introduction of fluorine can lead to a complete reversal of reaction selectivity, demonstrating the profound impact these atoms can have on the potential energy surface of a reaction. rsc.org The strategic placement of fluorinated aryl groups can also create specific steric environments around the active site, which can be exploited to control stereoselectivity in asymmetric catalysis.

Table 3: Effects of Aryl Fluorination on Catalyst Properties

PropertyEffect of Fluorinated Groups (-CF₃, -OCF₃)Underlying Principle
Catalytic Activity Often increasedEnhanced Lewis/Brønsted acidity due to strong inductive electron withdrawal.
Selectivity (Regio-/Stereo-) Can be significantly altered or even reversedModification of electronic and steric environment of the catalytic active site.
Lipophilicity IncreasedThe lipophilic nature of fluorine atoms can improve solubility in nonpolar media.
Metabolic Stability EnhancedThe strength of the C-F bond makes it resistant to metabolic degradation. mdpi.com

Design Principles for New Catalysts based on this compound Scaffolds

The this compound scaffold offers a versatile platform for the rational design of new catalysts. The key design principles revolve around leveraging the distinct electronic and steric features of the 2,3-bis(trifluoromethoxy)phenyl moiety and the reactivity of the hydrazine functional group.

Hydrogen-Bond Donor Catalysts: The hydrazine can be readily converted into a thiourea or urea. Based on the principles demonstrated by Schreiner's thiourea, the resulting catalysts are expected to be highly effective hydrogen-bond donors. rsc.org The 2,3-substitution pattern offers a different steric environment compared to the more common 3,5-disubstituted catalysts, potentially leading to novel selectivities.

Bifunctional Catalysts: The hydrazine's two nitrogen atoms allow for the creation of bifunctional catalysts. One nitrogen can be part of a hydrogen-bonding moiety (e.g., thiourea), while the other can be functionalized with a basic group (e.g., an amine) to act as a Brønsted base. This dual activation mode is highly effective in asymmetric catalysis.

Precursors for Heterocyclic Ligands: The hydrazine group is a well-established precursor for synthesizing heterocyclic rings like pyrazoles and indazoles. These heterocycles can then serve as ligands for transition metal catalysis. The bis(trifluoromethoxy)phenyl substituent would electronically tune the resulting ligand, impacting the catalytic activity of the metal center.

Chiral Scaffolds: Introducing chirality, either in the hydrazine backbone or through derivatization with a chiral auxiliary, can lead to the development of new asymmetric catalysts. Molecular docking and computational studies can aid in designing ligands with optimized binding patterns for specific transformations. researchgate.net

Table 4: Potential Catalyst Designs from the this compound Scaffold

Catalyst TypeDesign StrategyRationale / Key Feature
Thiourea OrganocatalystReact hydrazine with an isothiocyanateCreates a potent H-bond donor; 2,3-substitution may offer unique steric control.
Bifunctional Amine-ThioureaMulti-step synthesis to install a basic amine and a thiourea groupEnables cooperative acid-base catalysis for asymmetric reactions.
Pyrazole-based LigandCondensation with a 1,3-dicarbonyl compoundForms a stable N-heterocyclic ligand for transition metal catalysis; electronics tuned by -OCF₃ groups.
Chiral Hydrazone LigandCondensation with a chiral aldehyde/ketoneForms a readily accessible chiral ligand for asymmetric metal catalysis.

Future Research Directions and Unresolved Challenges in 2,3 Bis Trifluoromethoxy Phenyl Hydrazine Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary and immediate challenge for the study of (2,3-Bis(trifluoromethoxy)phenyl)hydrazine is the development of efficient and sustainable synthetic methodologies. Traditional methods for the synthesis of substituted phenylhydrazines often involve multi-step processes that may not be environmentally benign. Future research will likely focus on several key areas to address these limitations.

The direct conversion of anilines to hydrazines is a notoriously difficult transformation. Innovations in this area, perhaps through novel catalytic cycles or the use of hypervalent iodine reagents, could provide a more direct and atom-economical route to this compound. The overarching goal will be to design synthetic pathways that are not only high-yielding but also minimize waste and avoid the use of hazardous reagents.

Exploration of Undiscovered Reactivity Patterns and Chemical Space

The unique substitution pattern of this compound, with two electron-withdrawing trifluoromethoxy groups ortho and meta to the hydrazine (B178648) functionality, is expected to confer novel reactivity. A significant future research direction will be the systematic exploration of its chemical behavior in a variety of transformations.

The Fischer indole (B1671886) synthesis is a classic reaction of phenylhydrazines, and investigating the reactivity of this compound in this context could lead to the synthesis of novel, highly fluorinated indole scaffolds. wikipedia.org The electronic effects of the two -OCF3 groups may significantly influence the regioselectivity and efficiency of the cyclization, opening pathways to previously inaccessible molecular architectures.

Furthermore, the participation of this compound in modern cross-coupling reactions, such as Buchwald-Hartwig and Chan-Lam couplings, will be a fertile ground for discovery. These investigations could lead to the development of new methods for the synthesis of complex nitrogen-containing molecules. The potential for this compound to act as a ligand for transition metal catalysts also warrants exploration, as the fluorine atoms could modulate the electronic properties of the metal center in interesting ways.

Advanced Applications as Precursors for Functional Materials

The inherent properties of the trifluoromethoxy group, such as high lipophilicity and metabolic stability, suggest that this compound could be a valuable precursor for a range of functional materials. cymitquimica.com Future research in this area will likely focus on leveraging these properties to create materials with tailored characteristics.

In the realm of medicinal chemistry, this compound could serve as a key building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group is known to enhance the bioavailability and metabolic stability of drug candidates. cymitquimica.com Therefore, incorporating this moiety into heterocyclic scaffolds derived from this compound could lead to the discovery of new drugs with improved pharmacokinetic profiles.

Beyond pharmaceuticals, this hydrazine derivative could find applications in the development of advanced polymers and organic electronics. The strong electron-withdrawing nature of the -OCF3 groups can be exploited to tune the electronic properties of conjugated polymers, potentially leading to new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Integration with Flow Chemistry and Automation for Scalability

To fully realize the potential of this compound and its derivatives, the development of scalable and efficient manufacturing processes is essential. The integration of flow chemistry and automation offers a promising solution to the challenges associated with traditional batch production.

Continuous flow processes can offer significant advantages, including improved reaction control, enhanced safety, and higher throughput. google.com Future research will focus on translating the optimal synthetic routes for this compound into continuous flow systems. This will involve the design of specialized microreactors and the optimization of reaction parameters such as temperature, pressure, and residence time.

Automation, coupled with real-time reaction monitoring and data analysis, can further enhance the efficiency and robustness of the manufacturing process. The development of automated platforms for the synthesis and purification of this compound will be crucial for its large-scale production and subsequent application in various fields.

Deeper Mechanistic Understanding via Advanced Experimental and Theoretical Techniques

A fundamental understanding of the reaction mechanisms involving this compound is critical for the rational design of new synthetic methods and applications. Future research will employ a combination of advanced experimental and theoretical techniques to elucidate the intricate details of its chemical transformations.

In-depth kinetic studies, utilizing techniques such as in-situ spectroscopy, will provide valuable insights into reaction rates and the influence of various parameters on the reaction pathway. The isolation and characterization of reaction intermediates, aided by advanced analytical methods like mass spectrometry and multidimensional NMR, will be crucial for mapping out the step-by-step mechanism of key reactions.

Q & A

Basic: What are the recommended synthetic routes for (2,3-Bis(trifluoromethoxy)phenyl)hydrazine, and how can its purity be verified?

Methodological Answer:
Synthesis typically involves substituting hydrazine with a pre-functionalized aryl halide or nitro precursor. For example, 4-(trifluoromethoxy)phenylhydrazine hydrochloride derivatives are synthesized via nucleophilic substitution under anhydrous conditions, followed by purification via recrystallization or column chromatography . Purity verification requires:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra for characteristic shifts (e.g., 19F^{19}F signals near -58 ppm for trifluoromethoxy groups).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+^+) against theoretical exact mass calculations .

Advanced: How do trifluoromethoxy substituents influence the reaction kinetics of phenylhydrazines in nucleophilic addition reactions?

Methodological Answer:
Trifluoromethoxy groups are strongly electron-withdrawing, which polarizes the aromatic ring and enhances electrophilicity at the hydrazine-bound carbon. This accelerates nucleophilic attack in reactions such as:

  • Condensation with carbonyl compounds : Monitor pseudo-first-order kinetics via UV-Vis spectroscopy or stopped-flow techniques. Rate constants (kobsk_{\text{obs}}) increase with hydrazine concentration, as shown in analogous nitrobenzene-hydrazine systems .
  • Mechanistic analysis : Use Hammett plots to correlate substituent effects (σ values) with activation parameters (ΔHΔH^\ddagger, ΔSΔS^\ddagger) derived from Arrhenius plots .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H: Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while NH2_2 protons show broad singlets (δ 3.5–5.0 ppm).
    • 19F^{19}F: Distinct signals for trifluoromethoxy groups (-OCF3_3) at δ -55 to -60 ppm .
  • Infrared (IR) Spectroscopy : Confirm N-H stretches (3200–3400 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C8_8H7_7F6_6N2_2O2_2) with <5 ppm error .

Advanced: What strategies mitigate decomposition or side reactions during storage and handling?

Methodological Answer:

  • Storage : Keep at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .
  • Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to identify degradation products.
  • Handling : Use inert atmospheres (N2_2/Ar) and anhydrous solvents (e.g., THF, DMF) to suppress hydrolysis or oxidation .

Basic: How can the thermal stability of this compound be assessed using differential scanning calorimetry (DSC)?

Methodological Answer:

  • DSC Protocol : Heat samples at 10°C/min under N2_2. Monitor endothermic peaks for melting points (e.g., 120–150°C) and exothermic events for decomposition (>200°C). Compare with literature values for analogous hydrazines .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss during decomposition to assess purity and stability.

Advanced: What computational methods predict electronic properties, and how do they correlate with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:
    • Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation : Compare computed 19F^{19}F NMR chemical shifts with experimental data using gauge-including atomic orbital (GIAO) methods .

Basic: What are common side products during synthesis, and how can they be separated?

Methodological Answer:

  • Side Products :
    • Unreacted aryl halides (e.g., 2,3-bis(trifluoromethoxy)chlorobenzene).
    • Oxidation byproducts (e.g., diazenes or azobenzenes).
  • Separation : Use silica gel chromatography (hexane/ethyl acetate gradient) or preparative HPLC with a C18 column .

Advanced: How do trifluoromethoxy groups affect interactions with biological targets in antimicrobial studies?

Methodological Answer:

  • Lipophilicity : Trifluoromethoxy groups enhance membrane permeability, as shown in thiosemicarbazones with MIC values ≤0.5 μg/mL against Gram-positive bacteria .
  • Electronic Effects : Electron withdrawal strengthens hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase). Validate via molecular docking (AutoDock Vina) and MIC assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.